molecular formula C22H26F6N2O B4295696 N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE

Cat. No.: B4295696
M. Wt: 448.4 g/mol
InChI Key: ZDGKHZAYTLOCJP-UHFFFAOYSA-N
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Description

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE is a complex organic compound characterized by the presence of an adamantyl group, trifluoromethyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE typically involves multiple steps. One common approach is to start with the adamantyl derivative, which is then reacted with ethylamine to form the intermediate. This intermediate is further reacted with trifluoromethyl-containing reagents under controlled conditions to introduce the trifluoromethyl groups. The final step involves the coupling of this intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone derivatives, while reduction of the benzamide moiety may yield the corresponding amine.

Scientific Research Applications

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, while the trifluoromethyl groups can increase its binding affinity to certain receptors. The benzamide moiety may interact with enzymes or other proteins, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)benzamide: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    N-(2,2,2-trifluoroethyl)benzamide: Lacks the adamantyl group, affecting its ability to cross cell membranes and its overall stability.

    N-(1-adamantyl)-2,2,2-trifluoroacetamide: Similar structure but with an acetamide moiety instead of benzamide, leading to different reactivity and applications.

Uniqueness

N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE is unique due to the combination of the adamantyl group, trifluoromethyl groups, and benzamide moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, as well as potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F6N2O/c23-21(24,25)20(22(26,27)28,30-18(31)17-4-2-1-3-5-17)29-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16,29H,6-13H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGKHZAYTLOCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
Reactant of Route 4
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE

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